Fenprostaleno

Vue d'ensemble

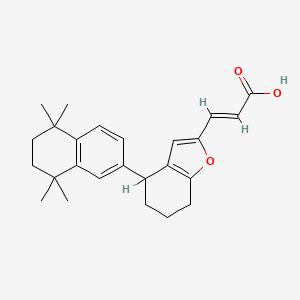

Description

Fenprostalene is a compound with the molecular formula C23H30O6 . It is also known by other names such as Bovilene and Synchrocept B . It has a molecular weight of 402.5 g/mol . It is a small molecule and is approved for veterinary use .

Molecular Structure Analysis

The molecular structure of Fenprostalene is represented by the InChI and SMILES notations . The InChI notation is InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-22,24-26H,8,11-12,15-16H2,1H3/b14-13+/t17-,19-,20-,21+,22-/m0/s1 . The Canonical SMILES notation is COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O .

Physical And Chemical Properties Analysis

Fenprostalene has a molecular weight of 402.5 g/mol and a molecular formula of C23H30O6 . Other physical and chemical properties specific to Fenprostalene are not detailed in the available resources.

Applications De Recherche Scientifique

Fenprostalene: A Comprehensive Analysis of Scientific Research Applications: Fenprostalene, also known as FENPROSTALENE, is a synthetic analog of prostaglandin F2 alpha (PGF2α). It has various applications in scientific research and veterinary medicine. Below are six unique applications of Fenprostalene, each detailed in its own section.

Estrous Synchronization

Fenprostalene is used to synchronize estrus in livestock, particularly in cattle and swine. By controlling the timing of estrus, it facilitates scheduled breeding programs, improving reproductive efficiency .

Induction of Parturition

In veterinary practices, Fenprostalene is utilized to induce parturition in swine. This application helps in managing the timing of labor to coincide with optimal farm management schedules .

Abortion Induction

The compound has been studied for its ability to induce abortion in canines when administered during certain stages of the reproductive cycle .

Ovulation Control

Research has indicated that Fenprostalene can reduce the interval between treatment and ovulation, thus offering a method to control ovulation timing in livestock breeding .

Veterinary Medicine Research

Fenprostalene is a subject of ongoing research for its potential applications in veterinary medicine, including its effects on various reproductive parameters and conditions .

Pharmacokinetic Studies

Studies on the pharmacokinetic characteristics of Fenprostalene involve understanding its absorption, elimination, and tissue residue characteristics in animals. This research is crucial for ensuring the safety and efficacy of its use in food-producing animals .

Mécanisme D'action

Target of Action

Fenprostalene is a synthetic compound that has been used in veterinary medicine .

Pharmacokinetics

A study in swine has shown that Fenprostalene is absorbed and eliminated from the body, and residues of the drug can be found in various tissues . .

Action Environment

The action, efficacy, and stability of Fenprostalene can be influenced by various environmental factors. These can include the physiological state of the animal, the presence of other drugs, and potentially, the presence of environmental endocrine disruptors . .

Safety and Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-22,24-26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,21+,22-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNHBQROLKAEDQ-CNDPCGPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC=C=CC[C@@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@@H](COC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenprostaleno | |

CAS RN |

69381-94-8 | |

| Record name | Fenprostalene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069381948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenprostalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenprostalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPROSTALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8I39OJF4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

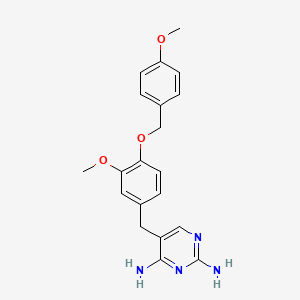

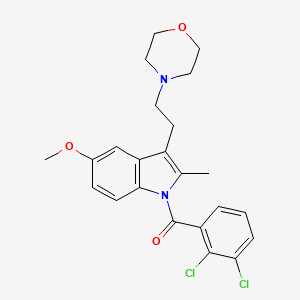

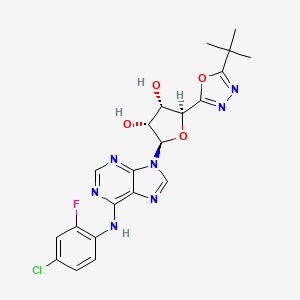

Feasible Synthetic Routes

Q & A

Q1: How does fenprostalene interact with its target and what are the downstream effects?

A1: Fenprostalene acts as a PGF2α agonist, binding to and activating PGF2α receptors (FP receptors) primarily located on the plasma membrane of target cells [, ]. This binding initiates a cascade of intracellular events, leading to:

- Luteolysis: In the ovaries, fenprostalene binding to FP receptors on luteal cells causes functional and structural regression of the corpus luteum (CL) [, , , ]. This leads to a decline in progesterone levels, removing the negative feedback on the hypothalamic-pituitary-ovarian axis, and facilitating a return to estrus [, , ].

- Uterine Contractions: Fenprostalene also stimulates smooth muscle contraction in the uterus (myometrium) [, ]. This action contributes to its use in facilitating expulsion of uterine contents, such as in cases of retained fetal membranes or induced abortion [, , , ].

Q2: What is the molecular formula and weight of fenprostalene?

A2: The molecular formula of fenprostalene is C23H36O5, and its molecular weight is 392.5 g/mol.

Q3: Is there any available spectroscopic data for fenprostalene?

A3: While specific spectroscopic data (e.g., NMR, IR) for fenprostalene was not directly provided in the provided research papers, these techniques are commonly employed for structural characterization of organic compounds like fenprostalene.

Q4: What can you tell us about fenprostalene's performance and applications under various conditions?

A4: Fenprostalene has been formulated for both intramuscular (IM) and subcutaneous (SC) administration [, ]. Research indicates its efficacy is influenced by the formulation and route of administration, which affect its absorption and elimination rates [, , ].

Q5: How stable is fenprostalene in different formulations?

A5: Fenprostalene dissolved in polyethylene glycol 400 (PEG 400) degrades through a process linked to the autoxidation of PEG 400 itself []. This degradation involves the reaction of fenprostalene with reactive peroxide intermediates formed during PEG 400 oxidation. Adding antioxidants effectively slows down fenprostalene degradation in this formulation [].

Q6: Does fenprostalene have any known catalytic properties?

A6: Fenprostalene is not known to possess catalytic properties. Its primary mode of action is through binding and activating FP receptors, not by catalyzing chemical reactions.

Q7: Has computational chemistry been used to study fenprostalene?

A7: While the provided research papers do not delve into specific computational chemistry studies on fenprostalene, such techniques could be valuable for exploring its molecular interactions, receptor binding, and potential for structural modifications.

Q8: What is known about the structure-activity relationship of fenprostalene?

A8: Fenprostalene is a synthetic analog of PGF2α, designed for increased stability and prolonged duration of action [, ]. While specific SAR studies were not detailed in the provided papers, it's known that even minor structural modifications to prostaglandins can significantly impact their activity, potency, and receptor subtype selectivity [].

Q9: Are there specific formulation strategies to improve fenprostalene's stability, solubility, or bioavailability?

A9: Incorporating antioxidants into PEG 400 formulations can enhance fenprostalene stability []. Further research could explore alternative delivery systems, such as microparticles or nanoparticles, to potentially improve solubility, bioavailability, and target specificity.

Q10: How is fenprostalene absorbed, distributed, metabolized, and excreted (ADME)?

A11: Fenprostalene is primarily eliminated through urine and feces [, , ]. Absorption and elimination rates are affected by the route of administration and formulation, with SC injection in PEG 400 resulting in slower absorption and a longer half-life compared to IM administration or aqueous formulations [, , ].

Q11: What is known about the in vivo activity and efficacy of fenprostalene?

A12: Fenprostalene effectively induces luteolysis in various species, including cows [, , , ], heifers [, , , ], mares [, ], sows [], and bitches []. It has demonstrated efficacy in synchronizing estrus [, , , , , ] and terminating pregnancy [, ].

Q12: Has fenprostalene's efficacy been evaluated in cell-based assays or animal models?

A13: Yes, the provided research papers describe various in vivo studies using animal models, primarily cattle, pigs, and dogs, to assess the efficacy of fenprostalene for inducing luteolysis, synchronizing estrus, terminating pregnancy, and treating retained fetal membranes [, , , , , , , , , , , , , , , , , , , , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)

![2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine](/img/structure/B1672462.png)

![N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B1672465.png)

![1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1672466.png)

![Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate](/img/structure/B1672468.png)

![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)